molecular formula C17H10ClN3OS2 B2743990 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide CAS No. 477326-84-4

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide

Cat. No.: B2743990
CAS No.: 477326-84-4
M. Wt: 371.86
InChI Key: IEEKEGOKKDCXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide is a heterocyclic compound featuring a benzothiazole core fused with a thiazole ring and substituted with a 4-chlorobenzamide group. This structure confers unique electronic and steric properties, making it a candidate for diverse biological applications, including anti-inflammatory, antimicrobial, and enzyme-modulating activities. Its synthesis typically involves coupling 4-chlorobenzoyl chloride with aminothiazole precursors under controlled conditions .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3OS2/c18-11-7-5-10(6-8-11)15(22)21-17-20-13(9-23-17)16-19-12-3-1-2-4-14(12)24-16/h1-9H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEKEGOKKDCXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

RuCl3-Catalyzed Oxidative Coupling

A pivotal step involves forming the benzothiazole ring. Source describes the RuCl3-catalyzed intramolecular oxidative coupling of N-arylthioureas to yield 2-aminobenzothiazoles (Fig. 1A). Applied to this compound:

  • Substrate preparation : N-(4-chlorophenyl)thiourea is treated with RuCl3 (5 mol%) in dimethylformamide (DMF) at 120°C.
  • Cyclization : The reaction proceeds via sulfur-nitrogen bond formation, yielding 2-amino-1,3-benzothiazole with 85%–91% efficiency.
  • Thiazole ring introduction : The amino group is then functionalized with a thiazole ring through Hantzsch thiazole synthesis (see Section 3.1).

Optimization Note : Electron-rich substrates enhance reaction rates, while electron-deficient analogs require longer reaction times.

Palladium-Mediated Cross-Coupling

For constructing the thiazole-benzothiazole linkage, Pd(OAc)2-catalyzed cross-coupling is employed:

  • Suzuki-Miyaura coupling : A boronic ester-functionalized thiazole reacts with 2-bromobenzothiazole under Pd catalysis (Table 1).
  • Conditions : 1.5 equiv K2CO3, DMF/H2O (3:1), 80°C, 12 h.
  • Yield : 78%–82% for biheterocyclic products.

Hantzsch Thiazole Synthesis for the Central Thiazole Ring

Classic Two-Step Protocol

The thiazole ring is synthesized via Hantzsch thiazole synthesis, adapting protocols from:

  • Step 1 : React α-bromo ketone (4-(benzothiazol-2-yl)acetophenone) with thiourea in ethanol under reflux (12 h).
  • Step 2 : Neutralize with NaHCO3 and isolate the 2-aminothiazole intermediate (Yield: 70%–75%).
  • Coupling : React the intermediate with 4-chlorobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C → RT, 4 h).

Critical Parameters :

  • Excess thiourea (1.2 equiv) minimizes byproducts.
  • Anhydrous conditions prevent hydrolysis of the acid chloride.

One-Pot Thiazole Formation

Source highlights solvent-free one-pot methods for thiazoles:

  • Reactants : 4-Chlorobenzamide, Lawesson’s reagent (for in situ thioamide generation), and α-haloketone.
  • Conditions : Microwave irradiation (100°C, 20 min).
  • Advantages : 88% yield, reduced waste, and no column chromatography required.

Vilsmeier-Haack Reaction for Thiazole Functionalization

The Vilsmeier-Haack reaction (source) introduces formyl groups to the thiazole ring, later converted to amines:

  • Reagents : POCl3/DMF (1:2 molar ratio) at 0°C.
  • Reaction : Add 4-(benzothiazol-2-yl)thiazole, stir at 60°C for 6 h.
  • Intermediate : 5-Formylthiazole derivative (Yield: 65%–85%).
  • Reductive amination : React with NH4OAc/NaBH3CN to install the amino group.

Final Amide Coupling: 4-Chlorobenzoyl Integration

Acid Chloride Method (Source)

  • Synthesis of 4-chlorobenzoyl chloride : Treat 4-chlorobenzoic acid with SOCl2 (neat, reflux 2 h).
  • Coupling : React 2-aminothiazole intermediate with 4-chlorobenzoyl chloride (1.2 equiv) in acetone, 0°C → RT, 6 h.
  • Workup : Quench with ice-water, filter, recrystallize from ethanol (Yield: 72%–78%).

Characterization Data :

  • IR : 1,642 cm⁻¹ (C=O stretch), 1,296 cm⁻¹ (SO2 asym. stretch).
  • 1H NMR (DMSO-d6) : δ 8.92 (s, 1H, NH), 8.24–7.34 (m, aromatic H).

Green Chemistry Approaches

Recent advances emphasize eco-friendly methods:

  • Catalyst : p-TSA (10 mol%) in aqueous acetone (RT, 4 h).
  • Yield : 79%–85% with reduced energy consumption.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Key Advantage
RuCl3 oxidative coupling 85–91 8 h High regioselectivity
Hantzsch synthesis 70–75 12 h Scalability
One-pot microwave 88 20 min Rapid, solvent-free
p-TSA catalysis 79–85 4 h Eco-friendly, mild conditions

Challenges and Optimization Strategies

  • Regioselectivity : Competing cyclization pathways may form isothiazoles. Mitigated by using bulky bases (e.g., DBU).
  • Purification : Silica gel chromatography often required for thiazole intermediates. Switching to recrystallization (ethanol/water) improves throughput.
  • Scale-up : Batch processes face exotherm risks. Continuous flow systems (source) enhance safety for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzamides

Scientific Research Applications

Medicinal Chemistry

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide has been studied for its potential as an antimicrobial agent . Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also shown promise in anticancer research. Its structural components may interact with cellular pathways involved in cancer proliferation. Molecular docking studies have indicated that derivatives can bind effectively to target proteins associated with cancer cell growth, suggesting potential therapeutic applications against various cancer types .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been investigated, particularly in the context of chronic inflammatory diseases. It is believed that the mechanism involves inhibition of cyclooxygenase enzymes, which play a critical role in the inflammatory response . This property positions it as a candidate for developing new anti-inflammatory drugs.

Material Science

In addition to biological applications, this compound is being explored for its utility in material science. Its unique chemical structure allows it to be used as a building block for synthesizing polymers and coatings with specific properties .

Case Study 1: Antimicrobial Activity

A study exploring the antimicrobial properties of benzothiazole derivatives found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods .

Case Study 2: Anticancer Screening

In vitro tests on breast cancer cell lines demonstrated that certain derivatives of benzothiazole compounds possess cytotoxic effects. The study utilized the Sulforhodamine B assay to quantify cell viability post-treatment with these compounds, revealing promising results for further development .

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties are best understood in comparison to analogs with modifications to the benzothiazole, thiazole, or aryl substituents. Below is a detailed analysis:

Anti-Inflammatory Activity
  • N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) :
    This analog replaces the benzothiazole moiety with a phenyl group. In carrageenan-induced rat paw edema assays, 5c demonstrated 54% inhibition of inflammation at 50 mg/kg, slightly lower than the benzothiazole-containing parent compound (~60% inhibition under similar conditions) . The benzothiazole ring likely enhances π-π stacking with inflammatory targets like COX-2.
  • N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a): A non-selective COX-1/COX-2 inhibitor (IC₅₀ = 9.01 ± 0.01 µM for COX-1; 11.65 ± 6.20 µM for COX-2), this compound lacks the 4-chlorobenzamide group but retains anti-inflammatory activity via hydrophobic interactions with COX isoforms .

Table 1: Anti-Inflammatory Activity of Selected Analogs

Compound Structure Modifications % Inhibition (50 mg/kg) Target Enzyme Interaction
Target Compound Benzothiazole-thiazole core ~60% COX-2, LOX
5c Phenyl-thiazole core 54% COX-2
6a Methoxyphenyl-thiazole core 45% (COX-1/COX-2) Non-selective COX inhibition
Antimicrobial Activity
  • 3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol-2-yl)amino]-4H-1,2,4-triazoles: These benzothiazole-triazole hybrids exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Mycobacterium tuberculosis, surpassing the parent compound’s moderate antibacterial activity. The triazole ring improves solubility and membrane penetration .
  • N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) :
    A c-Abl kinase activator, this analog lacks the benzothiazole but shows broad-spectrum antimicrobial activity due to the electron-withdrawing chloro-fluorophenyl group enhancing electrophilicity .

Table 2: Antimicrobial Activity Comparison

Compound Microbial Targets MIC (µg/mL) Key Structural Feature
Target Compound Gram-positive bacteria 16–32 Benzothiazole-thiazole core
Triazole-Benzothiazole S. aureus, M. tuberculosis 2–8 Triazole linker
Compound 14 E. coli, S. aureus 4–16 Chloro-fluorophenyl group
Enzyme Modulation and Binding Affinity
  • 4-(1-Azepanylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide :
    This derivative introduces a sulfonyl-azepane group, improving solubility (logP = 2.1 vs. parent compound logP = 3.5) and binding affinity to kinases (Kd = 12 nM vs. 45 nM for the parent) due to enhanced hydrogen bonding .
  • N-[3-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4-chlorobenzamide :
    Substitution at the 3-position of the phenyl ring reduces steric hindrance, increasing 15-LOX inhibition (IC₅₀ = 1.2 µM vs. 3.8 µM for the parent) .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H13ClN2OS\text{C}_{16}\text{H}_{13}\text{ClN}_2\text{OS}

This compound features a benzothiazole moiety linked to a thiazole ring and a chlorobenzamide group. The presence of these functional groups contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of cell wall synthesis in bacteria and disruption of fungal cell membranes.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans208

The above table summarizes the antimicrobial efficacy of the compound against selected microorganisms.

Anti-inflammatory Properties

This compound has also shown promising anti-inflammatory effects. Studies have indicated that it inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Case Study:
A study conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in paw edema induced by carrageenan, showcasing its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Disruption of Membrane Integrity : It disrupts the integrity of microbial membranes, leading to cell death.
  • Modulation of Immune Response : It may modulate immune responses by affecting cytokine production.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound along with its biological evaluations. For instance:

  • A study published in ACS Omega highlighted that derivatives of benzothiazole exhibit enhanced inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Q & A

Basic: What synthetic routes are commonly employed to synthesize N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide, and how is purity ensured?

The compound is typically synthesized via condensation reactions. For example, a thiazol-2-amine derivative (e.g., 5-chlorothiazol-2-amine) is reacted with a benzoyl chloride (e.g., 4-chlorobenzoyl chloride) in pyridine as a base and solvent. The reaction mixture is stirred overnight, followed by purification via column chromatography and recrystallization from methanol to yield high-purity crystals . Thin-layer chromatography (TLC) and elemental analysis are used to confirm purity and structural integrity.

Basic: Which crystallographic tools and software are essential for determining the molecular structure and hydrogen-bonding interactions of this compound?

Single-crystal X-ray diffraction (SCXRD) is the primary method. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining crystal structures. ORTEP-3 aids in visualizing thermal ellipsoids and molecular geometry. Hydrogen-bonding patterns (e.g., N–H···N or C–H···O interactions) are analyzed using Mercury or PLATON, with bond distances and angles validated against crystallographic databases .

Advanced: How can intermolecular interactions influence the crystal packing and stability of this compound?

Classical hydrogen bonds (e.g., N1–H1···N2) form centrosymmetric dimers, while weaker non-classical interactions (e.g., C–H···π or C–H···halogen) stabilize layered packing. Graph set analysis (as per Etter’s rules) categorizes these interactions into discrete motifs (e.g., R22(8)R_2^2(8) rings), which are critical for predicting solubility and melting behavior .

Advanced: What methodologies are used to evaluate this compound’s potential as a PET ligand for neurological targets like mGlu1 receptors?

Radiolabeling with carbon-11 (¹¹C) or fluorine-18 (¹⁸F) is performed via methylation or nucleophilic substitution. In vitro autoradiography using rat brain sections validates target specificity (e.g., cerebellar mGlu1 binding). In vivo PET studies in primates assess pharmacokinetics, with metabolite analysis via HPLC confirming brain penetration .

Advanced: How do structural modifications (e.g., substituents on the benzamide or thiazole rings) impact bioactivity in enzyme inhibition assays?

Structure-activity relationship (SAR) studies involve synthesizing analogues with varied substituents (e.g., fluoro, methyl, or nitro groups). IC₅₀ values against targets like COX-1/COX-2 or PFOR are measured using enzyme-linked immunosorbent assays (ELISA) or fluorometric assays. Docking simulations (e.g., AutoDock Vina) identify key binding residues, such as hydrophobic pockets accommodating aryl groups .

Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies may arise from metabolic instability or off-target binding. Solutions include:

  • Metabolite ID : LC-MS/MS to identify degradation products.
  • Pharmacokinetic Profiling : Assessing plasma half-life and tissue distribution.
  • Selectivity Screening : Radioligand competition assays against related receptors (e.g., mGlu5 vs. mGlu1) .

Advanced: What computational strategies predict the compound’s binding mode to enzymes like 15-lipoxygenase (15-LOX)?

Molecular docking (e.g., Glide or GOLD) and molecular dynamics (MD) simulations (e.g., AMBER) model ligand-enzyme interactions. Key parameters include binding free energy (ΔG) calculations (MM-PBSA) and analysis of π-π stacking or hydrogen-bond networks. Validation via site-directed mutagenesis of predicted binding residues confirms computational predictions .

Advanced: How does the chloro substituent on the benzamide ring influence electronic properties and reactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal electron-withdrawing effects, increasing the electrophilicity of the carbonyl group. This enhances hydrogen-bond acceptor capacity, as shown by reduced C=O bond lengths in SCXRD data. Hammett constants (σ) correlate substituent effects with reaction rates in nucleophilic acyl substitutions .

Advanced: What strategies optimize metabolic stability for in vivo applications without compromising target affinity?

  • Isotere Replacement : Substituting metabolically labile groups (e.g., methyl with trifluoromethyl).
  • Deuterium Incorporation : Replacing C–H bonds with C–D at vulnerable positions.
  • Prodrug Design : Masking polar groups (e.g., esterification) to enhance bioavailability .

Advanced: How are polymorphic forms of this compound characterized, and how do they affect pharmaceutical properties?

Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) identify polymorphs. Solubility and dissolution rates are measured in biorelevant media (e.g., FaSSIF). Stability under accelerated conditions (40°C/75% RH) determines the thermodynamically stable form. Hirshfeld surface analysis maps intermolecular interactions driving polymorphism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.